![molecular formula C16H20N2O4 B5633184 N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]chromane-3-carboxamide](/img/structure/B5633184.png)
N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]chromane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of secondary carboxamides, including structures similar to N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]chromane-3-carboxamide, often involves nucleophilic ring opening of cyclic imidates, such as 2-methyl-2-oxazoline and its derivatives, highlighting an efficient pathway to introduce the oxazinan-3-yl moiety into the compound (Saito et al., 1984).
Molecular Structure Analysis
The molecular structure of compounds related to N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]chromane-3-carboxamide has been elucidated using techniques such as single-crystal X-ray diffraction. These studies provide insights into the inter- and intramolecular hydrogen bonding patterns, which are crucial for understanding the compound's reactivity and interaction with biological targets (Małecka et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving chromane-3-carboxamides, a core part of the compound , include reactions with cyanothioacetamide to form various derivatives, showcasing the chemical versatility and reactivity of the chromane moiety. These reactions yield compounds with diverse functional groups, indicating the potential for further chemical modifications (Kornev et al., 2019).
Physical Properties Analysis
The physical properties of compounds similar to N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]chromane-3-carboxamide, such as solubility, melting points, and crystalline structure, can be inferred from related studies. For instance, the crystal and molecular structures of chroman derivatives provide valuable information on the compound's stability and physical state under various conditions (Gomes et al., 2015).
properties
IUPAC Name |
N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-15(17-6-8-18-7-3-9-21-16(18)20)13-10-12-4-1-2-5-14(12)22-11-13/h1-2,4-5,13H,3,6-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVDZDZDOMSDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)CCNC(=O)C2CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]chromane-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.